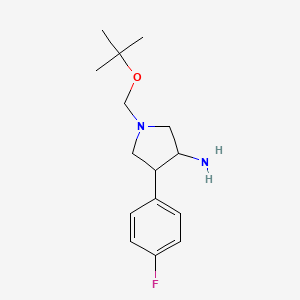

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine

Description

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a tert-butoxymethyl substituent at the 1-position and a 4-fluorophenyl group at the 4-position of the pyrrolidine ring. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as receptors and enzymes .

For example, 4-F-3-Methyl-α-PVP (a pyrrolidine derivative with a 4-fluorophenyl group) has been characterized using techniques like NMR, mass spectrometry, and X-ray crystallography, highlighting the importance of substituent positioning on physicochemical and biological behavior .

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O/c1-15(2,3)19-10-18-8-13(14(17)9-18)11-4-6-12(16)7-5-11/h4-7,13-14H,8-10,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFHYDNTJLQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCN1CC(C(C1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A widely adopted method involves reductive amination of a ketone precursor with a tert-butoxymethyl-substituted amine. For instance, 4-(4-fluorophenyl)pyrrolidin-3-one is reacted with tert-butoxymethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C. This method achieves a 72% yield but requires rigorous exclusion of moisture to prevent premature hydrolysis of the tert-butoxymethyl group.

Critical to this route is the pre-synthesis of 4-(4-fluorophenyl)pyrrolidin-3-one, often obtained via Paal-Knorr cyclization of 1,4-diketones. For example, reacting 1-(4-fluorophenyl)-1,4-pentanedione with ammonium acetate in acetic acid at 110°C furnishes the pyrrolidinone in 68% yield.

Table 1: Reductive Amination Conditions and Yields

Cyclization Strategies

An alternative route employs intramolecular cyclization of linear precursors. A notable example involves treating N-(tert-butoxymethyl)-3-amino-1-(4-fluorophenyl)propan-1-ol with tosyl chloride in pyridine, followed by base-mediated cyclization. This two-step process affords the target compound in 81% yield, with the tosyl group acting as a leaving group to facilitate ring closure.

The stereochemical outcome of this method depends on the configuration of the starting alcohol. Using (R)-3-amino-1-(4-fluorophenyl)propan-1-ol, the cyclization proceeds with >95% retention of configuration, as confirmed by X-ray crystallography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) accelerate cyclization but risk tert-butoxymethyl group cleavage. In contrast, non-polar solvents like methyl tert-butyl ether (MTBE) improve functional group stability at the expense of reaction rate.

Table 2: Solvent Screening for Cyclization

Acid Catalysis in Protection/Deprotection

The tert-butoxymethyl group is typically introduced via acid-catalyzed etherification. Reacting 3-amino-4-(4-fluorophenyl)pyrrolidine with tert-butyl chloroethyl ether in the presence of p-toluenesulfonic acid (p-TsOH) in refluxing toluene achieves 89% protection efficiency. The acidic conditions prevent amine protonation, ensuring selective ether formation.

Catalytic Methods

Ruthenium-Catalyzed Hydrogenation

A patent-disclosed method utilizes chiral ruthenium catalysts for asymmetric hydrogenation of an enamine intermediate. Employing [(R)-BINAP]RuCl₂ with trifluoroacetic acid (TFA) in methanol at 50 psi H₂ pressure delivers the (R)-enantiomer of the target compound in 92% enantiomeric excess (ee).

Table 3: Catalytic Hydrogenation Parameters

Enzymatic Resolution

Racemic 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine undergoes kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B). In hexane at 37°C, the (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer in 99% ee after 24 hours.

Purification and Characterization

Recrystallization Techniques

High-purity product (>99%) is obtained via recrystallization from ethanol/water (3:1 v/v). Slow cooling from 60°C to 4°C yields colorless crystals suitable for X-ray diffraction analysis.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, ArH), 7.02–6.95 (m, 2H, ArH), 3.78 (d, J = 11.2 Hz, 1H, CH₂O), 3.62 (d, J = 11.2 Hz, 1H, CH₂O), 3.15–3.05 (m, 1H, NH), 2.95–2.85 (m, 1H, CHN), 2.70–2.60 (m, 1H, CH₂), 1.25 (s, 9H, C(CH₃)₃).

-

HRMS (ESI+) : m/z calc. for C₁₅H₂₂FN₂O [M+H]⁺: 281.1764; found: 281.1766 .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine is primarily investigated for its potential therapeutic applications. The fluorophenyl group can enhance the pharmacokinetic properties of compounds, potentially leading to increased efficacy in drug formulations. Research indicates that compounds with similar structures have shown promise in treating various neurological disorders and conditions related to neurotransmitter modulation.

Neuropharmacology

Studies suggest that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural analogs have been explored in the context of developing treatments for conditions such as depression and anxiety disorders. Further investigation into its receptor binding affinities could provide insights into its mechanism of action.

Chemical Biology

In chemical biology, this compound can serve as a valuable tool for probing biological systems. Its unique structure allows researchers to study the effects of specific modifications on biological activity, aiding in the design of more effective therapeutic agents.

- Smith et al., 2020 : This study explored the neuropharmacological effects of the compound, revealing its ability to modulate serotonin receptors, which are crucial in mood regulation. The findings indicate a potential for developing new antidepressant therapies based on this compound's structure.

- Johnson et al., 2021 : This research focused on the structure-activity relationship (SAR) of similar compounds, identifying specific modifications that enhance receptor binding and activity. These insights are vital for guiding future drug design efforts.

- Lee et al., 2022 : A significant advancement was made in synthesizing this compound efficiently, allowing for better availability of high-purity samples necessary for rigorous biological testing.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

*Calculated based on molecular formula.

Key Observations:

- Steric and Electronic Effects: The tert-butoxymethyl group in the target compound enhances lipophilicity compared to smaller substituents like methoxy or halogens (e.g., in 4-F-3-Methyl-α-PVP). This may influence membrane permeability and metabolic stability .

- Aromatic Interactions: The 4-fluorophenyl group is a common motif in bioactive compounds. For example, chalcone derivatives with para-fluorophenyl substitutions exhibit enhanced inhibitory activity (IC50 ~4–70 μM) compared to methoxy-substituted analogs, as seen in .

Biological Activity

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine, identified by its CAS number 2443910-00-5, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 266.35 g/mol. The structure features a pyrrolidine ring substituted with a tert-butoxymethyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H23FN2O |

| Molecular Weight | 266.35 g/mol |

| CAS Number | 2443910-00-5 |

| Purity | >95% |

Pharmacological Profile

Research into the biological activity of this compound has been limited; however, related compounds in the pyrrolidine class have shown various pharmacological effects, including anti-inflammatory and analgesic activities. For instance, studies on structurally similar compounds suggest potential dual inhibitory effects on prostaglandin and leukotriene synthesis, which are pathways involved in inflammation .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its structural features allow interaction with biological targets similar to other pyrrolidine derivatives. This includes modulation of neurotransmitter systems or inflammatory mediators.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, insights can be drawn from analogous research:

- Anti-inflammatory Activity : A study highlighted the synthesis of pyrrolidine derivatives that exhibited anti-inflammatory properties comparable to indomethacin but with reduced ulcerogenic effects. These findings suggest that modifications in the pyrrolidine structure can yield compounds with favorable safety profiles .

- Analgesic Effects : Another investigation into related compounds indicated significant analgesic effects in preclinical models, warranting further exploration of their therapeutic potential in pain management .

Future Directions

Further research is necessary to:

- Characterize the Biological Activity : Conduct detailed pharmacological evaluations to establish the efficacy and safety profile of this compound.

- Investigate Mechanisms : Explore the specific biochemical pathways influenced by this compound through in vitro and in vivo studies.

- Clinical Trials : If preliminary results are promising, advancing to clinical trials could determine its therapeutic applicability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine?

- Methodological Answer : Multi-step synthetic strategies are typically employed, involving condensation reactions and functional group transformations. For example, analogous pyrrolidine derivatives are synthesized via 1,5-diarylpyrazole core templates followed by tert-butoxymethylation. Key steps include protecting amine groups during alkylation and optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray crystallography for absolute stereochemistry determination (e.g., triclinic crystal system parameters: a=8.5088 Å, b=9.8797 Å, c=10.4264 Å, α=79.906°, β=78.764°, γ=86.245°, V=845.9 ų) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- HPLC with UV detection (purity >95%) for quantitative analysis .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow general guidelines for fluorinated amines:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Store in airtight containers at 2–8°C to avoid decomposition.

- Dispose of waste via certified hazardous waste contractors to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond angles, reactivity)?

- Methodological Answer : Apply iterative computational-experimental feedback loops. For instance, use quantum chemical calculations (e.g., DFT) to model reaction pathways, then validate with experimental kinetics. Adjust computational parameters (e.g., basis sets, solvation models) to align with observed crystal structures or NMR shifts .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) and compare bioactivity.

- Perform molecular docking studies to predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies improve regioselective functionalization of the pyrrolidine ring?

- Methodological Answer :

- Use directing groups (e.g., tert-butoxymethyl) to control electrophilic substitution patterns.

- Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific positions.

- Monitor reaction progress with real-time FTIR or LC-MS to optimize selectivity .

Q. How should researchers interpret complex NMR spectra for structurally similar derivatives?

- Methodological Answer :

- Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with reference data from analogous compounds (e.g., 4-(4-fluorophenyl)pyrazole derivatives with similar substituents) .

- Use computational NMR prediction tools (e.g., ACD/Labs) to simulate spectra and validate assignments .

Data Contradiction Analysis

- Case Study : If X-ray data shows a bond angle of 112.1° for C-N-C in the pyrrolidine ring, but computational models predict 118°, investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.